tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate
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Overview
Description
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxazole ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. The reaction conditions often include the use of solvents like chloroform or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxazole derivatives .
Scientific Research Applications
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. The oxazole ring may interact with various biological pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [ (4-methylphenyl)sulfonyl]carbamate: Similar in structure but contains a sulfonyl group instead of an oxazole ring.
Tert-butyl (3-fluoro-4-methylphenyl)carbamate: Contains a fluorine atom instead of the oxazole ring.
Uniqueness
tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-9H,10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVORWKXKDIKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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